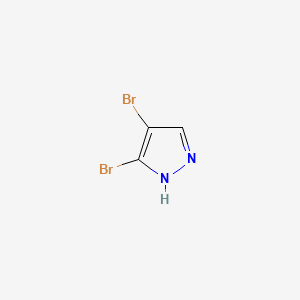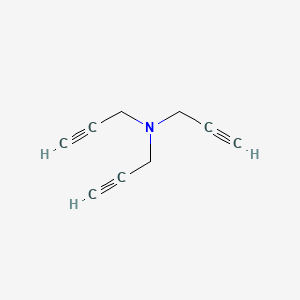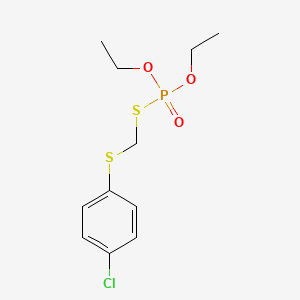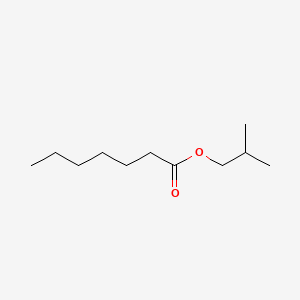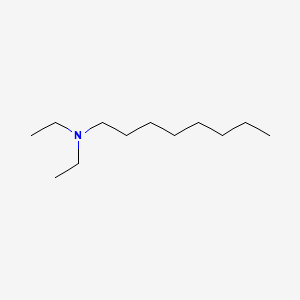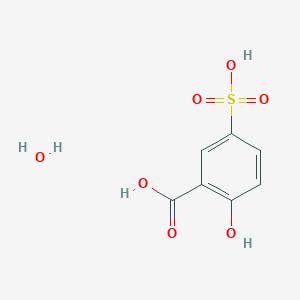
5-磺基水杨酸水合物
描述
5-Sulfosalicylic acid hydrate, also known as 2-hydroxy-5-sulfobenzoic acid hydrate, is a white to yellowish-white powder that serves as a weak acid. It is slightly soluble in water and alcohol, with a pH range of 2.5 to 4.0. This compound is widely used as a pH buffering agent, indicator, and antioxidant. It finds applications in protein electrophoresis, metal detection, organic synthesis, and various industrial processes .
科学研究应用
5-Sulfosalicylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and metal chelation.
Biology: Employed in protein electrophoresis to stabilize and immobilize proteins.
Medicine: Utilized in urine tests to determine protein content.
Industry: Acts as a metal scavenger, surfactant, and lubricating grease additive. .
作用机制
Target of Action
The primary target of 5-Sulfosalicylic acid hydrate is proteins . It plays a vital role in the reduction and fixation of proteins in agarose and polyacrylamide gels .
Mode of Action
5-Sulfosalicylic acid hydrate is a strong acid capable of protonating water . It forms new complexes with benzotriazole, N, N′-dimethylpiperazine, and N-methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure .
Biochemical Pathways
5-Sulfosalicylic acid hydrate affects the protein structure and function by causing the precipitation of dissolved proteins . The degree of turbidity measures this precipitation .
Pharmacokinetics
Its solubility in water is known to be 1271 g/L at 20 °C , which could influence its bioavailability.
Result of Action
The action of 5-Sulfosalicylic acid hydrate results in the precipitation of proteins, which can be measured by the degree of turbidity . This precipitation is used in urine tests to determine urine protein content .
生化分析
Biochemical Properties
5-Sulfosalicylic acid hydrate plays a significant role in biochemical reactions, particularly in protein precipitation. It interacts with proteins by causing them to precipitate out of solution, which is useful for protein quantification and purification. The compound also acts as a metal chelating agent, forming complexes with metal ions such as iron and copper . These interactions are crucial for various biochemical assays and industrial applications.
Cellular Effects
5-Sulfosalicylic acid hydrate affects various types of cells and cellular processes. It is known to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to increase the vase life of cut flowers by enhancing water uptake and reducing the number of unopened florets . Additionally, it can cause protein precipitation in cells, which can impact cellular processes that rely on soluble proteins.
Molecular Mechanism
The molecular mechanism of 5-sulfosalicylic acid hydrate involves its ability to bind to proteins and metal ions. This binding leads to the precipitation of proteins and the formation of metal complexes. The compound can also inhibit or activate enzymes by interacting with their active sites or cofactors . These interactions can result in changes in gene expression and cellular function, making 5-sulfosalicylic acid hydrate a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-sulfosalicylic acid hydrate can change over time. The compound is relatively stable, but its effectiveness can decrease if it degrades or if the experimental conditions change. Long-term studies have shown that 5-sulfosalicylic acid hydrate can maintain its protein-precipitating properties for extended periods, but its stability can be affected by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of 5-sulfosalicylic acid hydrate vary with different dosages in animal models. At low doses, it can effectively precipitate proteins and chelate metal ions without causing significant toxicity. At high doses, it can cause adverse effects such as tissue irritation and toxicity . Studies have shown that there is a threshold dose beyond which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
5-Sulfosalicylic acid hydrate is involved in various metabolic pathways, particularly those related to protein and metal ion metabolism. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to chelate metal ions also plays a role in its metabolic effects, as it can influence the availability of essential metal ions for enzymatic reactions.
Transport and Distribution
Within cells and tissues, 5-sulfosalicylic acid hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in water and alcohol also facilitates its distribution in aqueous and alcoholic solutions, making it versatile for various biochemical applications.
Subcellular Localization
The subcellular localization of 5-sulfosalicylic acid hydrate is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, making it important to consider subcellular distribution in experimental designs.
准备方法
Synthetic Routes and Reaction Conditions: 5-Sulfosalicylic acid hydrate can be synthesized by sulfonation of salicylic acid. The reaction involves treating salicylic acid with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 5-position of the benzene ring. The resulting product is then crystallized from water to obtain the hydrate form .
Industrial Production Methods: In industrial settings, 5-sulfosalicylic acid hydrate is produced by similar sulfonation processes, often followed by purification steps such as recrystallization to ensure high purity. The compound is stored in well-closed containers and protected from light to maintain its stability .
化学反应分析
Types of Reactions: 5-Sulfosalicylic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Ester and ether derivatives.
相似化合物的比较
Salicylic Acid: Lacks the sulfonic acid group, making it less effective in metal chelation.
Sulfanilic Acid: Contains a sulfonic acid group but lacks the hydroxyl and carboxyl groups, limiting its applications in protein precipitation.
Benzenesulfonic Acid: Similar sulfonic acid functionality but lacks the hydroxyl and carboxyl groups, reducing its versatility.
Uniqueness: 5-Sulfosalicylic acid hydrate is unique due to its combination of hydroxyl, carboxyl, and sulfonic acid groups, which provide it with versatile chemical reactivity and a wide range of applications in various fields .
属性
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXWRQRBFJBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt) | |
| Record name | Sulfosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7059145 | |
| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid | |
| Record name | Sulfosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17797 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 5-Sulfosalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97-05-2, 304851-84-1 | |
| Record name | Sulfosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Sulfosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Sulfosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-5-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-sulphosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Sulphosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8XED79U3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


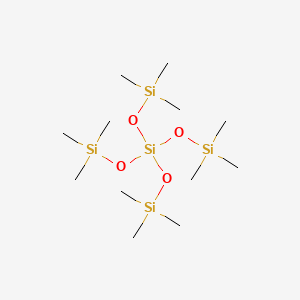
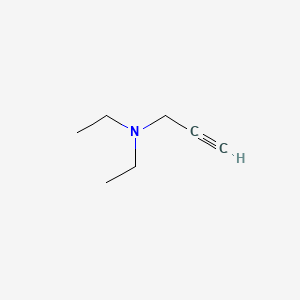
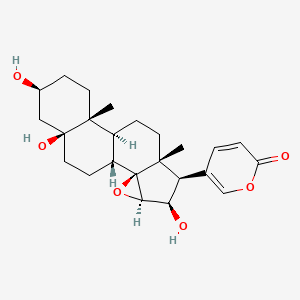
![1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione](/img/structure/B1585266.png)

